Boc-glu-ochex
Overview
Description
“Boc-glu-ochex” is also known as Boc-Glu(OcHex)-OH1. It has the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol1. The IUPAC name for this compound is (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid1.
Synthesis Analysis
While specific synthesis methods for Boc-glu-ochex are not readily available, Boc chemistry is commonly used in peptide synthesis2. A method involving the use of trifluoroacetic acid/trimethylsilyl bromide for mild acid deprotection and Merrifield resin has been applied in the preparation of cyclic peptides and a phosphorylated protein2.
Molecular Structure Analysis
The InChI code for Boc-glu-ochex is InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
1. The compound also has a Canonical SMILES representation: CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
1.
Chemical Reactions Analysis
Specific chemical reactions involving Boc-glu-ochex are not readily available from the search results.Physical And Chemical Properties Analysis
Boc-glu-ochex has a molecular weight of 329.39 g/mol1. The compound’s exact physical properties such as melting point, boiling point, and solubility are not readily available from the search results.Scientific Research Applications
Peptide Synthesis and Protection : Boc-Asp(OcHex) and Boc-Glu(OcHex) have been utilized in solid-phase peptide synthesis. The cyclohexyl ester (cHex) ester group in these compounds is stable to TFA, cleavable by HF, and effectively minimizes aspartimide formation and α,β-rearrangement of aspartyl peptides in acid and particularly in base (Tam et al., 1980).
Chiral Recognition and Molecular Imprinting : Boc-Glu(OcHex) has been used in creating molecularly imprinted polymeric membranes. These membranes, bearing tetrapeptide derivatives, show selectivity toward specific molecules, demonstrating potential in enantioselective electrodialysis and optical resolution of amino acids (Yoshikawa et al., 1997).
Synthesis of Human Epidermal Growth Factor (h-EGF) : Boc-Glu(OcHex) has been used in the synthesis of protected peptide derivatives as part of the classical solution synthesis of h-EGF. This demonstrates its utility in the synthesis of complex biological molecules (Shin et al., 1992).
Orthogonal Solid Phase Peptide Synthesis : In Boc chemistry, the use of N-cyclohexyloxycarbonyl (Choc) protection, which is compatible with Boc-Glu(OcHex), allows the assembly of cyclic lactam peptides and protected peptide fragments, highlighting its versatility in peptide synthesis (Mezö et al., 1998).
Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides : Boc-Glu(OcHex) has been used in the synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. This demonstrates its stability during peptide synthesis and its ability to be quantitatively cleaved without decarboxylation (Nishiuchi et al., 2009).
Brain-on-Chip (BoC) Biotechnology : While not directly related to Boc-Glu(OcHex), it's interesting to note the advancement in Brain-on-Chip technology, where BoC offers the advantage of in vitro reproduction of brain structures. This highlights the diversity of applications in biotechnology, though not directly involving Boc-Glu(OcHex) (Forró et al., 2021).
Safety And Hazards
When handling Boc-glu-ochex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use of personal protective equipment and chemical impermeable gloves is recommended3. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.
Future Directions
Boc-glu-ochex is offered for research purposes4. It could potentially be used in custom peptide synthesis, process development, and GMP manufacturing4.
Relevant Papers
Unfortunately, specific papers related to Boc-glu-ochex were not identified in the search results. However, the compound is mentioned in various databases and chemical suppliers’ websites156784910.
properties
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu-ochex |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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